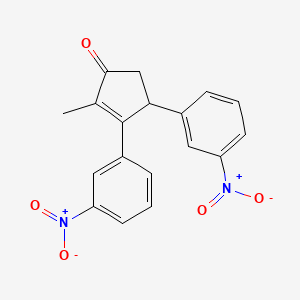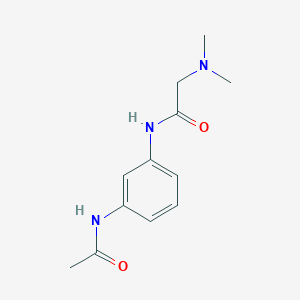
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique cyclopentene ring structure substituted with methyl and nitrophenyl groups
Métodos De Preparación
The synthesis of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The nitrophenyl groups are introduced through nitration reactions, which involve the substitution of hydrogen atoms with nitro groups using reagents like nitric acid and sulfuric acid under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups can be further functionalized using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the cyclopentene ring can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making the compound useful in studying biochemical mechanisms and developing therapeutic agents .
Comparación Con Compuestos Similares
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one can be compared with other cyclopentene derivatives and nitrophenyl-substituted compounds:
Similar Compounds: Examples include 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, and other nitrophenyl-substituted cyclopentenes.
Uniqueness: The presence of both methyl and nitrophenyl groups on the cyclopentene ring gives this compound unique chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. .
Propiedades
Fórmula molecular |
C18H14N2O5 |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C18H14N2O5/c1-11-17(21)10-16(12-4-2-6-14(8-12)19(22)23)18(11)13-5-3-7-15(9-13)20(24)25/h2-9,16H,10H2,1H3 |
Clave InChI |
OUUITPBWLBBJPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)
![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)

![5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B12467678.png)
![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)

![{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12467700.png)
